3-Bromo-5-isopropylphenylboronic acid chemical properties
3-Bromo-5-isopropylphenylboronic acid chemical properties
An In-Depth Technical Guide to 3-Bromo-5-isopropylphenylboronic acid: Properties, Applications, and Protocols
Introduction
3-Bromo-5-isopropylphenylboronic acid is a specialized organic compound belonging to the highly versatile class of arylboronic acids. In the landscape of modern organic synthesis, such reagents are indispensable building blocks, prized for their unique reactivity and stability.[1] This compound, featuring a strategically substituted phenyl ring with bromo, isopropyl, and boronic acid functionalities, serves as a valuable intermediate in the construction of complex molecular architectures.
Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon (C-C) bonds.[2][3][4] This capability is fundamental to the synthesis of substituted biaryls, polyolefins, and styrenes, structures that form the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][5] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, safe handling procedures, and core synthetic applications of 3-Bromo-5-isopropylphenylboronic acid, with a focus on its practical implementation in a research and development setting.
Caption: Structure of 3-Bromo-5-isopropylphenylboronic acid.
Part 1: Physicochemical and Spectroscopic Profile
The precise characterization of a reagent is fundamental to its effective and reproducible use in synthesis. This section outlines the core physical properties and the expected spectroscopic data for 3-Bromo-5-isopropylphenylboronic acid.
Core Chemical Properties
The foundational properties of this compound are summarized below. This data is critical for calculating molar equivalents, determining appropriate solvents, and understanding the material's physical state.
| Property | Value | Reference |
| CAS Number | 1451390-87-6 | [6][7] |
| Molecular Formula | C₉H₁₂BBrO₂ | [6][7] |
| Molecular Weight | 242.91 g/mol | [6][7] |
| Physical Form | Solid | [8] |
| SMILES Code | CC(C)C1=CC(Br)=CC(B(O)O)=C1 | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and assessing the purity of the starting material, which is a prerequisite for any successful synthetic protocol. While raw spectra should be acquired for each batch, the following data provides a benchmark for validation.[9]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Isopropyl methine proton (septet, ~δ 2.9 ppm), Isopropyl methyl protons (doublet, ~δ 1.2 ppm), Boronic acid hydroxyl protons (broad singlet, variable position).[9][10] |
| ¹³C NMR | Aromatic carbons (δ 115-160 ppm), Isopropyl carbons (aliphatic region), Carbon attached to boron (broad signal).[9][10] |
| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z ≈ 241.0/243.0, corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br).[9] |
Part 2: Handling, Storage, and Safety
As a senior scientist, ensuring the safety of laboratory personnel and maintaining the integrity of reagents are paramount. Adherence to proper handling and storage protocols is non-negotiable.
Safe Handling Protocols
3-Bromo-5-isopropylphenylboronic acid is classified as harmful if swallowed and causes skin irritation. All manipulations must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[11]
-
Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[11]
Storage and Stability
Arylboronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), and protodeboronation under certain conditions. Proper storage is crucial to ensure reagent longevity and reactivity.
-
Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[7]
-
Environment: The storage area should be cool, dry, and well-ventilated to prevent degradation from moisture and heat.[11]
Disposal
All waste materials containing this reagent should be collected in suitable, closed containers and disposed of through an approved waste disposal plant to prevent environmental contamination.[11]
Part 3: Core Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2][3] 3-Bromo-5-isopropylphenylboronic acid is an ideal substrate for this transformation.
Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[2][3]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][12]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: A Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for coupling 3-Bromo-5-isopropylphenylboronic acid with an aryl iodide.
Objective: To synthesize 3-bromo-5-isopropyl-1,1'-biphenyl.
Materials:
-
3-Bromo-5-isopropylphenylboronic acid
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-isopropylphenylboronic acid (1.0 eq), iodobenzene (1.1 eq), toluene (5 mL/mmol), and ethanol (2 mL/mmol).
-
Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive state, inhibiting the reaction. Degassing is a critical, self-validating step to ensure catalytic activity.
-
-
Addition of Catalyst and Base: Add an aqueous solution of K₂CO₃ (2.0 M, 2.5 eq), also degassed, followed by the addition of Pd(PPh₃)₄ (0.02-0.05 eq) under a positive pressure of argon.
-
Causality: The base is essential for the transmetalation step.[12] The catalyst loading is kept low (2-5 mol%) as it is regenerated in the catalytic cycle.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Part 4: Role in Drug Discovery and Development
The field of medicinal chemistry has increasingly embraced boron-containing compounds since the approval of the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][15][16] Boronic acids are recognized not only as versatile synthetic intermediates but also as potential pharmacophores that can form reversible covalent bonds with biological targets.[15]
3-Bromo-5-isopropylphenylboronic acid is a prime example of a building block designed for diversity-oriented synthesis. Its structure provides two orthogonal reactive sites:
-
The Boronic Acid Group: Ideal for Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity.
-
The Bromo Group: Can be used in a subsequent cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination) to add a second, different substituent.
This dual reactivity allows medicinal chemists to rapidly generate libraries of complex, three-dimensional molecules from a single, common intermediate. The isopropyl group provides a lipophilic handle that can be crucial for modulating a compound's pharmacokinetic properties, such as cell permeability and metabolic stability. By systematically varying the groups attached at the bromo and boronic acid positions, researchers can explore the structure-activity relationship (SAR) of a new chemical series, a foundational process in the journey from a chemical hit to a clinical drug candidate.
Conclusion
3-Bromo-5-isopropylphenylboronic acid is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, combined with its robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it a highly valuable asset for researchers, scientists, and drug development professionals. A thorough understanding of its properties, safe handling requirements, and mechanistic role in synthesis empowers scientists to leverage its full potential in creating the next generation of pharmaceuticals and advanced materials.
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